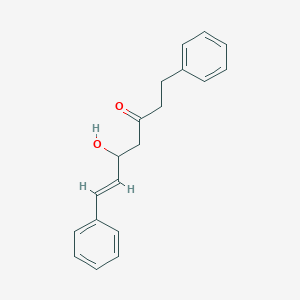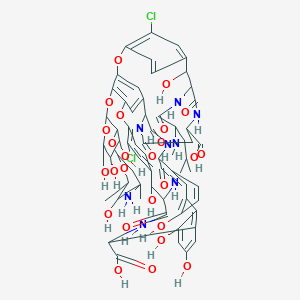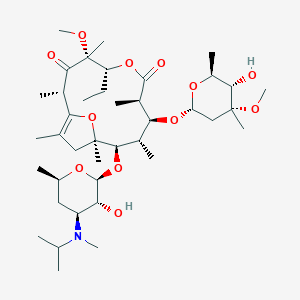
Mitemcinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitemcinal is a motilin agonist derived from the macrolide antibiotic erythromycin. It was discovered in the laboratories of Chugai Pharma. This compound is orally administered and is believed to have strong promotility effects, which means it can enhance gastrointestinal motility by speeding up the clearance of acid from the esophagus and stomach .
Preparation Methods
Mitemcinal is synthesized from erythromycin through a series of chemical reactions. The synthetic route involves the modification of erythromycin to introduce specific functional groups that enhance its motilin agonist properties while eliminating its antibiotic activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
Mitemcinal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mitemcinal has been investigated for its potential use in treating gastrointestinal disorders such as gastroparesis and irritable bowel syndrome. It has shown promise in accelerating gastric emptying and relieving symptoms of reflux . Additionally, this compound has been studied for its potential to improve gastrointestinal motility without the risk of developing antibiotic resistance, which is a significant advantage over erythromycin .
Mechanism of Action
Mitemcinal acts as an agonist at the motilin receptor, which is a receptor involved in regulating gastrointestinal motility. By binding to this receptor, this compound stimulates the contraction of smooth muscles in the gastrointestinal tract, thereby accelerating gastric emptying and improving motility .
Comparison with Similar Compounds
Mitemcinal is unique in that it retains the promotility effects of erythromycin without its antibiotic properties. Similar compounds include:
Erythromycin: A macrolide antibiotic with promotility effects but carries the risk of antibiotic resistance.
Cisapride: A prokinetic agent that enhances gastrointestinal motility but has been associated with serious cardiac side effects.
Domperidone: Another prokinetic agent used to treat gastrointestinal disorders but has limited availability in some regions due to safety concerns.
This compound’s uniqueness lies in its ability to enhance gastrointestinal motility without the associated risks of antibiotic resistance or severe side effects .
Properties
Key on ui mechanism of action |
Mitemcinal, an oral motilin agonist, accelerates gastric emptying. |
|---|---|
CAS No. |
154738-42-8 |
Molecular Formula |
C40H69NO12 |
Molecular Weight |
756.0 g/mol |
IUPAC Name |
(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |
InChI |
InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
BELMMAAWNYFCGF-PZXAHSFZSA-N |
SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Isomeric SMILES |
CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Canonical SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Key on ui other cas no. |
154738-42-8 |
Synonyms |
de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


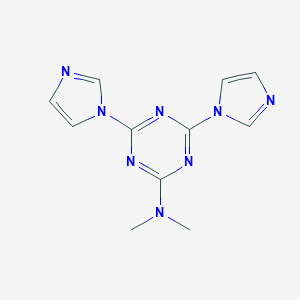
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
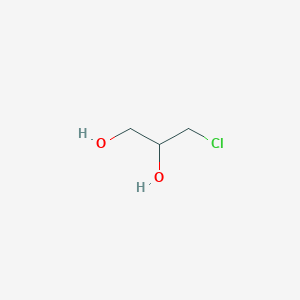
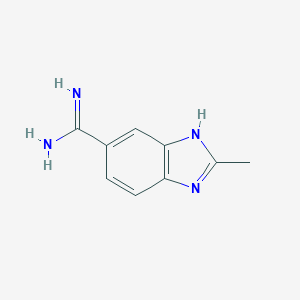

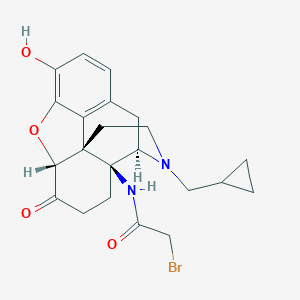
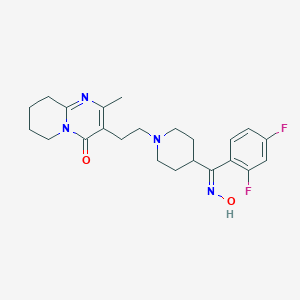
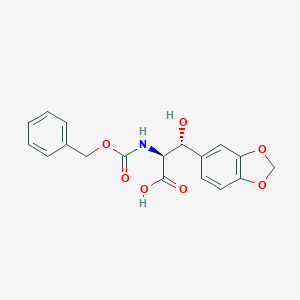
![(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol](/img/structure/B139647.png)
